4,8-Dibromo-1,5-naphthyridine
Description
Significance of the 1,5-Naphthyridine (B1222797) Core in Heterocyclic Chemistry
The 1,5-naphthyridine framework, an isomer of diazanaphthalene, consists of two fused pyridine (B92270) rings. This arrangement of nitrogen atoms imparts distinct chemical and physical properties that make it a valuable core for various applications.
The significance of the 1,5-naphthyridine core is underscored by its presence in a multitude of biologically active compounds. nih.govresearchgate.netmdpi.comencyclopedia.pubnih.gov Derivatives of 1,5-naphthyridine have demonstrated a wide array of pharmacological activities, including potential as antibacterial, antiviral, anticancer, and anti-inflammatory agents. acs.orggoogle.com For instance, certain fused 1,5-naphthyridine derivatives have shown notable cytotoxicity against cancer cell lines and act as topoisomerase inhibitors. mdpi.comencyclopedia.pub The structural rigidity and the specific orientation of nitrogen atoms in the 1,5-naphthyridine ring system allow for precise interactions with biological targets.
Furthermore, the electron-deficient nature of the 1,5-naphthyridine ring system makes it an interesting component in the design of functional materials. This property is crucial for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic semiconductors. nih.govresearchgate.net The ability to tune the electronic properties of the 1,5-naphthyridine core through substitution allows for the rational design of materials with desired characteristics. researchgate.netscispace.comrsc.org
The synthesis of the 1,5-naphthyridine scaffold can be achieved through various classical methods, including the Skraup and Friedländer reactions, which involve the cyclization of aminopyridine derivatives. nih.govresearchgate.netmdpi.commdpi.com More contemporary methods often employ cross-coupling reactions to construct the bicyclic system. nih.govresearchgate.net
Rationale for Investigating 4,8-Dibromo-1,5-naphthyridine as a Versatile Synthetic Intermediate
The strategic placement of bromine atoms at the 4- and 8-positions of the 1,5-naphthyridine core in this compound renders it a highly versatile and valuable building block in organic synthesis. researchgate.netscispace.comresearchgate.net The rationale for its investigation stems from several key factors:
Reactive Sites for Cross-Coupling Reactions: The carbon-bromine bonds at the 4 and 8 positions are susceptible to a variety of palladium-catalyzed cross-coupling reactions. researchgate.netscispace.comresearchgate.net This includes well-established transformations such as the Suzuki, Stille, and Sonogashira reactions. mdpi.comresearchgate.netresearchgate.net These reactions enable the introduction of a wide range of substituents, including aryl, heteroaryl, and alkynyl groups, at these specific positions. researchgate.netscispace.comresearchgate.net This modular approach allows for the systematic modification of the 1,5-naphthyridine core to fine-tune its properties for specific applications.
Symmetrical Functionalization: The symmetrical nature of this compound allows for the straightforward synthesis of symmetrically substituted derivatives. This is particularly advantageous in the creation of ligands for coordination chemistry and in the development of materials with specific electronic and photophysical properties. researchgate.net
Access to Novel Architectures: The ability to selectively functionalize the 4 and 8 positions opens up pathways to novel and complex molecular architectures. By employing different coupling partners, researchers can construct extended π-conjugated systems, macrocycles, and polymers incorporating the 1,5-naphthyridine unit. These structures are of great interest in materials science for applications in electronics and photonics.
The synthesis of this compound itself is typically achieved through the bromination of 1,5-naphthyridine-4,8(1H,5H)-dione using reagents like phosphorus oxybromide (POBr₃). nih.govresearchgate.netmdpi.comresearchgate.net
Scope and Contribution of the Research Outline in Advancing Chemical Synthesis and Materials Science
The investigation of this compound and its subsequent derivatization contributes significantly to the advancement of both chemical synthesis and materials science. The research focused on this compound expands the synthetic chemist's toolbox, providing a reliable and versatile platform for the construction of complex heterocyclic systems.
In the realm of chemical synthesis , the exploration of the reactivity of this compound in various cross-coupling reactions provides valuable insights into reaction mechanisms and expands the scope of these powerful transformations. The development of efficient and selective methods for the functionalization of this scaffold is a key contribution to the field of heterocyclic chemistry.
In materials science , this compound serves as a crucial precursor for the synthesis of novel organic functional materials. researchgate.netscispace.comrsc.org The derivatives synthesized from this intermediate have shown promise as:
Organic Light-Emitting Diodes (OLEDs): By introducing suitable chromophores at the 4 and 8 positions, researchers can create materials that emit light in different regions of the visible spectrum. researchgate.netscispace.comrsc.org The electron-deficient nature of the 1,5-naphthyridine core can also contribute to improved electron transport in these devices. researchgate.netscispace.com
Organic Semiconductors: The ability to create extended π-conjugated systems through the derivatization of this compound is essential for the development of organic semiconductors. These materials are key components in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells.
Fluorescent Sensors: The photophysical properties of 1,5-naphthyridine derivatives can be modulated by the binding of analytes, making them potential candidates for the development of fluorescent sensors for the detection of metal ions or other small molecules.
The systematic study of the structure-property relationships of the derivatives obtained from this compound is crucial for the rational design of next-generation organic electronic materials.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₈H₄Br₂N₂ | nih.gov |
| Molecular Weight | 287.94 g/mol | nih.gov |
| Canonical SMILES | C1=CN=C2C(=CC=NC2=C1Br)Br | nih.gov |
| InChI Key | FUCCZSOGWBLCDJ-UHFFFAOYSA-N | nih.gov |
Interactive Data Table: Suzuki Cross-Coupling Reactions of this compound
A series of 4,8-substituted 1,5-naphthyridines were synthesized via a Suzuki cross-coupling reaction between this compound and various boronic acids. researchgate.netscispace.comresearchgate.net
| Entry | Boronic Acid | Product | Yield (%) |
| 1a | Phenylboronic acid | 4,8-Diphenyl-1,5-naphthyridine | 65.2 |
| 1b | 4-Methylphenylboronic acid | 4,8-Bis(4-methylphenyl)-1,5-naphthyridine | 71.3 |
| 1c | 4-Methoxyphenylboronic acid | 4,8-Bis(4-methoxyphenyl)-1,5-naphthyridine | 75.8 |
| 1d | 4-Fluorophenylboronic acid | 4,8-Bis(4-fluorophenyl)-1,5-naphthyridine | 68.4 |
| 1e | Naphthalen-1-ylboronic acid | 4,8-Di(naphthalen-1-yl)-1,5-naphthyridine | 55.7 |
| 1f | 9,9-Dimethyl-9H-fluoren-2-ylboronic acid | 4,8-Bis(9,9-dimethyl-9H-fluoren-2-yl)-1,5-naphthyridine | 41.4 |
| 1g | 4-(Diphenylamino)phenylboronic acid | N,N,N',N'-Tetraphenyl- encyclopedia.pubCurrent time information in Bangalore, IN.naphthyridine-4,8-diamine | 45.6 |
| 1h | 9-Phenyl-9H-carbazol-3-ylboronic acid | 4,8-Bis(9-phenyl-9H-carbazol-3-yl)-1,5-naphthyridine | 50.1 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4Br2N2 |
|---|---|
Molecular Weight |
287.94 g/mol |
IUPAC Name |
4,8-dibromo-1,5-naphthyridine |
InChI |
InChI=1S/C8H4Br2N2/c9-5-1-3-11-8-6(10)2-4-12-7(5)8/h1-4H |
InChI Key |
FUCCZSOGWBLCDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=CC=NC2=C1Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4,8 Dibromo 1,5 Naphthyridine and Its Precursors
Historical and Modern Approaches to the 1,5-Naphthyridine (B1222797) Scaffold Construction
The construction of the 1,5-naphthyridine ring system has been a subject of extensive research, leading to a variety of synthetic methods. These can be broadly categorized into cyclization reactions, cycloaddition reactions, and cross-coupling strategies. nih.gov
Cyclization Reactions (e.g., Skraup Synthesis, Gould-Jacobs Reaction, Friedländer Synthesis)
Cyclization reactions represent the classical and most fundamental approach to the 1,5-naphthyridine core. These methods typically involve the formation of one of the pyridine (B92270) rings by annulation onto a pre-existing pyridine ring.
The Skraup synthesis , traditionally used for quinolines, has been adapted for 1,5-naphthyridines. This reaction involves the treatment of a 3-aminopyridine derivative with glycerol, sulfuric acid, and an oxidizing agent. nih.gov For instance, the parent 1,5-naphthyridine can be synthesized from 3-aminopyridine. nih.gov The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aminopyridine, cyclization, and subsequent oxidation to yield the aromatic naphthyridine ring. nih.gov Various modifications to the classical Skraup conditions have been developed to improve yields and accommodate a wider range of substrates. researchgate.net
The Gould-Jacobs reaction provides a route to 4-hydroxy-1,5-naphthyridine derivatives, which can be further functionalized. mdpi.comresearchgate.net This method involves the condensation of a 3-aminopyridine with a malonic ester derivative, such as diethyl ethoxymethylenemalonate, followed by thermal cyclization. mdpi.com The resulting 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate can then be hydrolyzed and decarboxylated if desired. researchgate.net
The Friedländer synthesis offers another versatile route to the 1,5-naphthyridine scaffold. This reaction involves the condensation of a 3-amino-2-carbonylpyridine derivative with a compound containing an activated methylene group (e.g., a ketone or aldehyde). The reaction is typically base- or acid-catalyzed and proceeds through a condensation followed by an intramolecular cyclization and dehydration. A modified Friedländer reaction of 3-aminoquinaldehyde with 2-acetylpyridine has been used to prepare 2-(pyridin-2-yl)benzo[b] nih.govnaphthyridine.
| Cyclization Reaction | Starting Materials | Key Reagents/Conditions | Product Type |
| Skraup Synthesis | 3-Aminopyridine derivative, Glycerol | H₂SO₄, Oxidizing agent (e.g., nitrobenzene) | Substituted 1,5-Naphthyridines |
| Gould-Jacobs Reaction | 3-Aminopyridine, Diethyl ethoxymethylenemalonate | Heat | 4-Hydroxy-1,5-naphthyridine-3-carboxylates |
| Friedländer Synthesis | 3-Amino-2-carbonylpyridine, Active methylene compound | Acid or Base catalyst | Substituted 1,5-Naphthyridines |
Cycloaddition Reactions (e.g., Aza-Diels-Alder/Povarov Reaction)
Cycloaddition reactions provide a more modern and often stereocontrolled approach to the synthesis of partially or fully saturated 1,5-naphthyridine derivatives, which can then be aromatized. The aza-Diels-Alder reaction, and specifically the Povarov reaction, is a prominent example. nih.gov
The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine (dienophile) and an electron-rich alkene (diene). In the context of 1,5-naphthyridine synthesis, an imine derived from a 3-aminopyridine and an aldehyde can react with an alkene. nih.gov This reaction is often catalyzed by a Lewis acid to activate the imine towards nucleophilic attack by the alkene. The initial product is a tetrahydro-1,5-naphthyridine derivative, which can be subsequently oxidized to the fully aromatic 1,5-naphthyridine. nih.gov This methodology allows for the introduction of substituents at various positions of the newly formed ring with a degree of stereochemical control.
| Cycloaddition Reaction | Reactants | Catalyst/Conditions | Initial Product |
| Aza-Diels-Alder (Povarov) | Imine (from 3-aminopyridine), Electron-rich alkene | Lewis acid (e.g., BF₃·OEt₂) | Tetrahydro-1,5-naphthyridine |
Cross-Coupling Strategies in 1,5-Naphthyridine Formation (e.g., Stille Cross-Coupling)
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of complex heterocyclic systems, including the 1,5-naphthyridine scaffold.
The Stille cross-coupling reaction , which involves the coupling of an organotin compound with an organic halide or triflate, has been utilized in the synthesis of 1,5-naphthyridines. For example, a chloronitropyridine can undergo a Stille coupling with an organostannane, followed by subsequent transformations including cyclization to form the 1,5-naphthyridine ring. nih.gov This approach offers the advantage of forming a carbon-carbon bond under relatively mild conditions and with high functional group tolerance.
Direct Synthesis of 4,8-Dibromo-1,5-naphthyridine
The direct synthesis of this compound is crucial for its application as a building block in further chemical transformations. The primary route involves the bromination of a suitable precursor.
Bromination Protocols from 1,5-Naphthyridine-4,8(1H,5H)-dione Precursors
The most direct and commonly cited method for the synthesis of this compound is the bromination of 1,5-naphthyridine-4,8(1H,5H)-dione. nih.gov This dione precursor can be prepared through the cyclization of N,N'-diacetyl-N,N'-di(pyridin-3-yl)hydrazine.
The conversion of the 1,5-naphthyridine-4,8(1H,5H)-dione to the desired this compound is typically achieved by treatment with a brominating agent such as phosphorus oxybromide (POBr₃). nih.gov This reaction effectively replaces the hydroxyl groups of the tautomeric dihydroxy form of the dione with bromine atoms. The reaction is generally performed by heating the dione with the brominating agent, often in a sealed tube or under reflux conditions. This transformation is analogous to the conversion of hydroxypyridines to halopyridines.
| Precursor | Brominating Agent | Product |
| 1,5-Naphthyridine-4,8(1H,5H)-dione | Phosphorus oxybromide (POBr₃) | This compound |
Alternative Synthetic Pathways to Dibrominated 1,5-Naphthyridine Systems
While the bromination of 1,5-naphthyridine-4,8(1H,5H)-dione is the most established route to this compound, other strategies for introducing bromine atoms onto the 1,5-naphthyridine scaffold can be considered. Direct electrophilic bromination of the parent 1,5-naphthyridine is a possibility, although controlling the regioselectivity to obtain the 4,8-disubstituted product can be challenging. The reactivity of the 1,5-naphthyridine ring towards electrophilic substitution is influenced by the two nitrogen atoms, which deactivate the ring. However, specific reaction conditions and catalysts could potentially direct the bromination to the desired positions.
Furthermore, the synthesis could potentially be achieved through a multi-step sequence starting from a differently functionalized 1,5-naphthyridine. For instance, a dihydroxy- or diamino-1,5-naphthyridine could be converted to the dibromo derivative via Sandmeyer-type reactions. However, these routes are generally less direct and may involve more synthetic steps compared to the bromination of the dione precursor. The utility of this compound as a key intermediate is highlighted by its use in subsequent cross-coupling reactions, such as the Suzuki coupling, to generate a variety of 4,8-disubstituted 1,5-naphthyridines.
Methodological Advancements and Efficiency in this compound Synthesis
The prevailing and most efficient synthesis of this compound commences with the construction of the heterocyclic core, 1,5-naphthyridine-4,8(1H,5H)-dione. A well-established and high-yielding method for preparing this precursor involves the reaction of 2,6-diaminopyridine with diethyl malonate. This condensation reaction is typically carried out by heating the reactants, which leads to the formation of an intermediate that subsequently undergoes thermal cyclization at high temperatures, often in a high-boiling solvent such as diphenyl ether. The resulting product is then hydrolyzed, commonly with a base like sodium hydroxide, to afford 1,5-naphthyridine-4,8(1H,5H)-dione in good yields, generally ranging from 70-77%.
The crucial subsequent step is the conversion of the dione precursor to the target compound, this compound. The most effective and widely reported method for this transformation is bromination using phosphorus oxybromide (POBr₃). This reaction is typically performed by heating the 1,5-naphthyridine-4,8(1H,5H)-dione with an excess of phosphorus oxybromide. This process efficiently replaces the hydroxyl groups of the dione with bromine atoms, yielding this compound. This bromination step is known to be highly efficient, with reported yields as high as 85%. nih.gov
The significance of this compound lies in its utility as a versatile intermediate for further chemical modifications. The two bromine atoms are susceptible to a variety of cross-coupling reactions, such as the Suzuki coupling, which allows for the introduction of a wide range of substituents at the 4 and 8 positions of the 1,5-naphthyridine core. This capability has made this compound a valuable precursor in the synthesis of complex molecules with tailored electronic and photophysical properties for applications in materials science.
Below is a data table summarizing the key steps and findings in the synthesis of this compound and its precursor.
| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1. Dione Formation | 2,6-Diaminopyridine, Diethyl malonate | 1. Heat; 2. Diphenyl ether, Heat; 3. NaOH, H₂O | 1,5-Naphthyridine-4,8(1H,5H)-dione | 70-77 | General literature procedure |
| 2. Bromination | 1,5-Naphthyridine-4,8(1H,5H)-dione | POBr₃, Heat | This compound | 85 | nih.gov |
Reactivity and Functionalization of 4,8 Dibromo 1,5 Naphthyridine
Halogen-Based Cross-Coupling Reactions for Core Functionalization
The bromine atoms at the C4 and C8 positions of 4,8-dibromo-1,5-naphthyridine are amenable to a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of aryl and other organic fragments at the C4 and C8 positions. A series of 4,8-substituted 1,5-naphthyridines have been synthesized by the Suzuki cross-coupling of this compound with various boronic acids. researchgate.netrsc.orgscispace.com These reactions are typically catalyzed by palladium acetate (B1210297) in the presence of a base, yielding products in the range of 41.4–75.8%. researchgate.netrsc.orgscispace.com
A regioselective Suzuki coupling protocol has also been developed to selectively functionalize the 2-position of the 1,5-naphthyridine (B1222797) ring, which subsequently allows for the functionalization of the 8-position with various amines. acs.org Furthermore, a double Suzuki-Miyaura coupling has been employed to introduce two different aryl groups onto the 1,5-naphthyridine skeleton. nih.gov
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with this compound
| Arylboronic Acid | Catalyst | Base | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | 75.8 | researchgate.netrsc.org |
| 4-Methylphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | 65.2 | researchgate.netrsc.org |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | 58.7 | researchgate.netrsc.org |
| 4-Formylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | High | nih.gov |
The Negishi cross-coupling, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, offers a complementary approach for the derivatization of this compound. This method is particularly useful for creating C(sp²)–C(sp²) bonds under mild conditions. rsc.org For instance, after an initial functionalization at the C4 position, a subsequent Negishi cross-coupling can be performed at the C8 position. nih.gov The use of organozinc reagents, which can be generated through directed metalation, expands the scope of accessible derivatives. uni-muenchen.de The synthesis of complex substituted naphthyridines has been demonstrated using Negishi coupling between bromo-tributylstannylpyridine and thiophenyl zinc chloride, a strategy adaptable to halogenated derivatives.
Beyond Suzuki and Negishi reactions, other palladium-catalyzed couplings have been instrumental in the functionalization of the 1,5-naphthyridine scaffold. The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, has been utilized, although it can be prone to polymerization with di-functional substrates. nasa.govnasa.gov To circumvent this, alternative strategies like the Suzuki/Miyaura route for alkynyl coupling have been developed. nasa.govnasa.gov Additionally, one-pot sequential reactions, such as Heck-Suzuki, Heck-Heck, and Heck-Sonogashira couplings, have been employed to create unsymmetrically substituted arenes from dihalo-precursors, showcasing the versatility of palladium catalysis. mdpi.com
Regioselective Metalation Strategies for Selective Functionalization
Directed metalation using strong bases provides a powerful tool for the regioselective functionalization of the 1,5-naphthyridine core, often with selectivity that is complementary to cross-coupling methods.
A range of TMP (2,2,6,6-tetramethylpiperidyl) bases, including those of zinc, magnesium, and lithium, have been effectively used for the regioselective metalation of the 1,5-naphthyridine scaffold. researchgate.netnih.gov These bases allow for the sequential introduction of up to three substituents onto the naphthyridine core. researchgate.netnih.gov For example, the use of TMPMgCl·LiCl can induce a double magnesiation of 1,5-naphthyridine, leading to the formation of this compound after quenching with a bromine source. nih.gov The choice of the TMP-metal base can direct the metalation to specific positions, enabling controlled functionalization. rsc.org
Table 2: Regioselective Metalation of 1,5-Naphthyridine Derivatives
| Base | Position of Metalation | Subsequent Functionalization | Reference |
| TMP₂Mg·2LiCl | C4 | Reaction with various electrophiles | researchgate.net |
| TMPMgCl·LiCl | C4, C8 (double metalation) | Bromination to give this compound | nih.gov |
| TMPZnCl·LiCl | C2 (in the absence of Lewis acid) | Arylation, Acylation | nih.gov |
| TMPMgCl·LiCl | C8 (in the presence of BF₃·OEt₂) | Arylation, Acylation | nih.gov |
The regioselectivity of metalation reactions on the 1,5-naphthyridine scaffold can be dramatically influenced by the presence or absence of a Lewis acid. researchgate.netnih.gov For instance, in the metalation of a 4-arylated 1,5-naphthyridine, the use of TMPMgCl·LiCl alone directs metalation to the C2 position. However, in the presence of the Lewis acid BF₃·OEt₂, a switch in regioselectivity is observed, with metalation occurring at the C8 position. nih.gov This "Lewis acid-triggered" regioselectivity provides a sophisticated level of control, allowing for the selective functionalization of different positions on the naphthyridine core simply by the addition or omission of a Lewis acid. rsc.orgresearchgate.net
Nucleophilic Substitution Reactions on the Bromine Centers
The 1,5-naphthyridine ring system is inherently electron-poor due to the presence of two nitrogen atoms, which makes the carbon atoms, particularly those bearing a halogen, susceptible to nucleophilic attack. This reactivity is characteristic of nucleophilic aromatic substitution (SNAr) reactions. pressbooks.pubmasterorganicchemistry.com In this mechanism, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub The presence of the electron-withdrawing nitrogen atoms in the heterocyclic system helps to stabilize this intermediate, facilitating the subsequent elimination of the bromide ion to yield the substituted product. pressbooks.pubmasterorganicchemistry.com
For this compound, the two bromine atoms are positioned at electronically equivalent, activated sites. The compound is thus expected to undergo nucleophilic substitution with a variety of nucleophiles, including amines, alkoxides, and thiolates. nih.gov Research on analogous halogenated naphthyridines and other electron-deficient dibromo-heterocyclic systems demonstrates that such reactions are feasible. nih.govnih.gov For instance, nucleophilic aromatic substitution on a brominated 1,5-naphthyridine intermediate using amines has been reported to proceed in the presence of a base like cesium carbonate at elevated temperatures. nih.gov
Studies on the closely related 4,8-dibromobenzo[1,2-d:4,5-d']bis( nih.govuni-muenchen.debeilstein-journals.orgthiadiazole) have shown that sequential substitution is possible. nih.gov Typically, the first substitution occurs under milder conditions, and the introduction of an electron-donating nucleophile can decrease the reactivity of the remaining bromine atom. nih.gov Consequently, harsher conditions, such as higher temperatures, are often required to achieve disubstitution. nih.gov This suggests that both mono- and di-substituted 1,5-naphthyridine derivatives can be selectively synthesized from this compound by carefully controlling the reaction conditions and stoichiometry of the nucleophile.
Table 1: Potential Nucleophilic Aromatic Substitution Reactions on this compound (Based on Analogous Systems)
| Nucleophile Type | Example Nucleophile | Expected Product Type (Mono-substitution) | Expected Product Type (Di-substitution) | Reference for Analogy |
|---|---|---|---|---|
| Amines | Aliphatic/Aromatic Amines (e.g., R-NH₂) | 4-Amino-8-bromo-1,5-naphthyridine | 4,8-Diamino-1,5-naphthyridine | nih.govnih.gov |
| Alkoxides | Sodium Methoxide (NaOMe) | 8-Bromo-4-methoxy-1,5-naphthyridine | 4,8-Dimethoxy-1,5-naphthyridine | |
| Thiolates | Thiophenol (PhSH) / Alkylthiols (RSH) + Base | 8-Bromo-4-(phenylthio)-1,5-naphthyridine | 4,8-Bis(phenylthio)-1,5-naphthyridine | nih.gov |
Diversification through Side-Chain Modifications and Further Derivatization
Beyond direct nucleophilic substitution, the bromine atoms of this compound are primarily exploited for diversification through metal-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, introducing a vast array of side chains onto the naphthyridine scaffold.
The Suzuki cross-coupling reaction has been successfully employed to synthesize a series of 4,8-disubstituted 1,5-naphthyridines. scispace.commdpi.com In a notable study, this compound was coupled with various arylboronic acids in the presence of a palladium acetate catalyst and a base like potassium carbonate. scispace.commdpi.com This methodology yielded a range of novel 4,8-diaryl-1,5-naphthyridine derivatives, which were investigated for their potential as multifunctional organic semiconductor materials. scispace.com The yields for these disubstitution reactions were reported to be in the range of 41.4–75.8%. scispace.commdpi.com
Table 2: Suzuki Cross-Coupling of this compound with Arylboronic Acids
| Arylboronic Acid (ArB(OH)₂) | Product (4,8-Diaryl-1,5-naphthyridine) | Yield (%) | Reference |
|---|---|---|---|
| Phenylboronic acid | 4,8-Diphenyl-1,5-naphthyridine | 65.4 | scispace.com |
| 4-Methylphenylboronic acid | 4,8-Di(p-tolyl)-1,5-naphthyridine | 75.8 | scispace.com |
| 4-Methoxyphenylboronic acid | 4,8-Bis(4-methoxyphenyl)-1,5-naphthyridine | 72.3 | scispace.com |
| 4-Fluorophenylboronic acid | 4,8-Bis(4-fluorophenyl)-1,5-naphthyridine | 58.6 | scispace.com |
| Naphthalene-1-boronic acid | 4,8-Di(naphthalen-1-yl)-1,5-naphthyridine | 41.4 | scispace.com |
| 9,9-Dimethyl-9H-fluorene-2-boronic acid | 4,8-Bis(9,9-dimethyl-9H-fluoren-2-yl)-1,5-naphthyridine | 62.7 | scispace.com |
| 4-(Diphenylamino)phenylboronic acid | 4,8-Bis(4-(diphenylamino)phenyl)-1,5-naphthyridine | 55.3 | scispace.com |
| 9-Phenyl-9H-carbazole-3-boronic acid | 4,8-Bis(9-phenyl-9H-carbazol-3-yl)-1,5-naphthyridine | 48.5 | scispace.com |
The concept of diversification extends to modifying the side chains after they have been installed on the 1,5-naphthyridine core. This strategy allows for fine-tuning of molecular properties and the creation of even more complex derivatives. For example, functional groups on the aryl rings introduced via Suzuki coupling can be subjected to further chemical transformations. Research on related heterocyclic systems has shown that side-chain modifications are a viable route for creating diverse chemical libraries. mdpi.com For instance, a methyl group on a fused 1,5-naphthyridine ring has been oxidized to a formyl or carboxyl group. mdpi.com Similarly, in a benzo[c] uni-muenchen.denaphthyridine system, a methyl group was oxidized to an aldehyde, which then served as a handle for subsequent reactions. beilstein-journals.org This demonstrates the potential for the 4,8-diaryl-1,5-naphthyridine products to serve as intermediates for further derivatization, enabling access to a broad chemical space with varied functionalities.
Applications in Materials Science and Optoelectronics
Development of Organic Semiconductor Materials and Devices
Derivatives of 4,8-dibromo-1,5-naphthyridine are recognized for their potential as multifunctional organic semiconductor materials. researchgate.netscispace.com Their inherent structure allows for the development of materials with tunable optoelectrical properties, making them suitable for various roles within electronic devices. researchgate.netrsc.org
Research has demonstrated that a series of 4,8-substituted 1,5-naphthyridines, synthesized from this compound, function as promising light-emitting materials. researchgate.net These materials exhibit blue or blue-green fluorescence, a color range that is highly sought after for display and lighting applications. researchgate.netrsc.org In studies, these derivatives emit light with maximum emission wavelengths (λmaxEm) ranging from 434–521 nm in a dilute dichloromethane (B109758) solution and 400–501 nm in the solid state. researchgate.netrsc.orgscispace.com This performance suggests that even with a simple molecular architecture, these compounds are promising candidates for developing high-efficiency blue-emitting layers in OLEDs. researchgate.netscispace.com The 1,5-naphthyridine (B1222797) core can also be used as an electron-accepting unit in more complex, linear-shaped thermally activated delayed fluorescence (TADF) emitters, which have achieved high external quantum efficiencies in OLED devices. sci-hub.se
Beyond their emissive properties, 4,8-substituted 1,5-naphthyridine derivatives display characteristics that make them suitable for charge transport roles in optoelectronic devices. researchgate.net Their estimated electron affinities (EA) fall within a range of 2.38–2.72 eV, which is appropriate for electron-transport materials. researchgate.netrsc.orgscispace.com Simultaneously, their ionization potentials (IP) are estimated to be between 4.85–5.04 eV, facilitating excellent hole-injecting and hole-transporting properties. researchgate.netrsc.orgscispace.com This multifunctional nature, enabling a single material to potentially serve as an emitter, an electron-transporter, and a hole-transporter, is a significant advantage in the design and simplification of OLED architectures. researchgate.net Quantum chemical calculations support these findings, showing lowest unoccupied molecular orbital (LUMO) energy levels from -2.39 to -2.19 eV and highest occupied molecular orbital (HOMO) levels from -5.33 to -6.84 eV. researchgate.netrsc.org
Photophysical Characteristics of this compound Derivatives
The utility of this compound derivatives in optoelectronics is fundamentally linked to their photophysical properties. These characteristics are typically investigated using spectroscopic techniques and supported by quantum chemical calculations.
The photophysical behavior of these compounds has been systematically studied. In a series of 4,8-aryl-substituted 1,5-naphthyridines, the lowest energy absorption bands (λmaxAbs) were observed in the range of 294–320 nm in a dichloromethane solution. researchgate.netrsc.orgscispace.com These absorptions are attributed to π-π* electronic transitions within the conjugated system.
The fluorescence emission spectra show that these materials are effective blue emitters. researchgate.net As detailed in the table below, the maximum emission wavelengths vary depending on the specific substituent attached at the 4 and 8 positions.
| Compound Derivative | Absorption λmax (nm) in DCM | Emission λmax (nm) in DCM | Emission λmax (nm) in Solid State |
|---|---|---|---|
| 1a | 294 | 434 | 400 |
| 1b | 308 | 440 | 437 |
| 1c | 305 | 446 | 451 |
| 1d | 312 | 446 | 439 |
| 1e | 320 | 457 | 468 |
| 1f | 314 | 453 | 501 |
| 1g | 310 | 521 | 496 |
| 1h | 308 | 443 | 461 |
Data sourced from Wang, K.-Y., et al. (2012). researchgate.net
The electronic parameters derived from photophysical and electrochemical measurements are crucial for designing semiconductor devices. For the derivatives of this compound, low optical band gaps (E_g^opt) have been reported, ranging from 2.77 to 3.79 eV. researchgate.netrsc.org These values are calculated from the onset of the absorption spectra.
The electron affinities (EA) and ionization potentials (IP) are key indicators of a material's ability to accept and transport electrons or holes, respectively. These values can be estimated from cyclic voltammetry data and optical band gaps. The relationships used are often based on Koopmans' theorem, where Ionization Potential (IP) = -EHOMO and Electron Affinity (EA) = -ELUMO. rsc.org For the series of 4,8-substituted 1,5-naphthyridines, the estimated EA values (2.38–2.72 eV) and IP values (4.85–5.04 eV) confirm their suitability as multifunctional materials for OLEDs. researchgate.netrsc.orgscispace.com
| Compound Derivative | Optical Band Gap (E_g^opt, eV) | Electron Affinity (EA, eV) | Ionization Potential (IP, eV) |
|---|---|---|---|
| 1a | 3.79 | 2.38 | 4.85 |
| 1b | 3.58 | 2.48 | 4.91 |
| 1c | 3.62 | 2.44 | 4.90 |
| 1d | 3.53 | 2.53 | 4.93 |
| 1e | 3.43 | 2.63 | 4.97 |
| 1f | 3.49 | 2.57 | 4.94 |
| 1g | 2.77 | 2.72 | 5.04 |
| 1h | 3.57 | 2.50 | 4.92 |
Data sourced from Wang, K.-Y., et al. (2012). researchgate.netrsc.org
Other Applications in Advanced Functional Materials (e.g., Sensors, Molecular Switches)
The versatility of the 1,5-naphthyridine scaffold, made accessible through halogenated precursors like this compound, extends to other advanced functional materials.
Sensors: 1,5-Naphthyridine derivatives have been incorporated as ligands in metal complexes to create photoluminescent materials. nih.gov For instance, europium(III) complexes with carboxyl-functionalized naphthyridine ligands have been developed that show promise for applications in bioimaging and pH sensing. nih.gov
Molecular Switches: The 1,5-naphthyridine unit is a key component in the design of molecular switches. Halogenated naphthyridines are used to synthesize tridentate ligands for ruthenium complexes. diva-portal.org These complexes are studied for their energy and electron transfer properties, which form the basis of molecular switching behavior. diva-portal.org The donor-bridge-acceptor (DBA) framework, where the naphthyridine can act as a bridge or part of the acceptor/donor system, is central to this application. diva-portal.org
Molecular Electronics: Derivatives of 7,14-diphenyldiindolo[3,2,1-de:3′,2′,1′-ij] researchgate.netscispace.comnaphthyridine-6,13-dione, known as cibalackrot, have been synthesized as potential materials for molecular electronics and singlet fission, a process relevant to enhancing solar cell efficiency. nih.gov
Coordination Chemistry and Supramolecular Assemblies
4,8-Dibromo-1,5-naphthyridine Derivatives as Ligands for Metal Complexation.nih.gov
Derivatives of this compound serve as versatile ligands in the formation of metal complexes. The two nitrogen atoms within the 1,5-naphthyridine (B1222797) framework are geometrically constrained in such a way that they typically cannot bind to the same metal center, leading to their common role as bridging ligands between two different metal ions. nih.gov This characteristic is fundamental to their application in constructing multinuclear metal complexes and coordination polymers. Depending on the reaction conditions and the nature of the metal, these derivatives can act as either monodentate or bidentate ligands. nih.gov The reactivity of the bromine atoms allows for the synthesis of a wide array of substituted 1,5-naphthyridine ligands through reactions like the Suzuki cross-coupling, where the bromine atoms are replaced with other functional groups. researchgate.net
The coordination of 1,5-naphthyridine derivatives with transition metals has been a subject of significant research. For instance, unsymmetrical phosphino (B1201336) pyridyl 1,8-naphthyridine (B1210474) ligands, which share structural similarities with the 1,5-naphthyridine core, have been shown to form stable dicopper(I) complexes. chemrxiv.org In these structures, the naphthyridine unit bridges the two copper centers. The complexation with ruthenium precursors can lead to either monometallic or bimetallic species, depending on the steric hindrance of the starting materials. chemrxiv.org This selective complexation provides a route to synthesizing heterobimetallic complexes containing both ruthenium and copper. chemrxiv.org The resulting complexes can exhibit interesting cooperative effects between the metal centers.
The interaction of 1,5-naphthyridine derivatives extends to lanthanides and Group III metals. Research has been conducted on the formation of chelates with aluminum, gallium, and indium using 4-hydroxy-1,5-naphthyridine derivatives. nih.gov The synthesis of these complexes often requires varied reaction conditions to accommodate the differing reactivity of the metal precursors and the solubility of the final products. nih.gov In the realm of lanthanides, studies have shown that the complexation behavior can be influenced by the specific lanthanide ion. For example, some quadridentate N-heterocyclic ligands have been observed to form 1:1 complexes with europium(III), while forming both 1:1 and 1:2 complexes with other lanthanides like lanthanum(III) in acetonitrile. rsc.org The formation of vapor-phase hetero-complexes, such as those between dysprosium tri-iodide and indium iodide, has been shown to significantly enhance the vapor density of the lanthanide, indicating strong interactions. nih.gov
Structural and Electronic Properties of Metal-Naphthyridine Complexes.chemrxiv.orgrsc.org
The electronic properties are also of significant interest. The coordination of the naphthyridine ligand to a metal center can influence the electronic transitions, leading to unique photophysical and electrochemical behaviors. The electronic absorption spectra and electrochemical properties, such as those determined by cyclic voltammetry, provide insights into the redox behavior and the nature of the metal-ligand interactions. These properties are crucial for applications in areas such as catalysis and materials science.
| Complex Type | Metal Ion(s) | Key Structural Features | Notable Electronic Properties |
| Dicopper(I) Complex | Cu(I) | Naphthyridine and halide bridging ligands. | Quadrupolar nature of Cu(I) broadens NMR signals. |
| Monoruthenium Complex | Ru(II) | κ²-N,N coordination of the naphthyridine ligand. | Enables synthesis of heterobimetallic complexes. |
| Lanthanide Complexes | Eu(III), La(III) | Formation of 1:1 and 1:2 (metal:ligand) complexes. | Stability constants vary with the lanthanide ion. |
| Group III Metal Chelates | Al(III), Ga(III), In(III) | Chelation by hydroxy-naphthyridine derivatives. | Varied solubility and reactivity. |
Integration into Supramolecular Architectures
The ability of this compound and its derivatives to act as rigid, directional building blocks makes them highly suitable for the construction of complex supramolecular architectures. These organized molecular assemblies are held together by non-covalent interactions and can exhibit functions that are not present in the individual molecular components.
Metal-organic frameworks (MOFs), also known as coordination polymers, are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The directional nature of the nitrogen donors in 1,5-naphthyridine derivatives makes them excellent candidates for bridging metal centers to form one-, two-, or three-dimensional networks. nih.gov The modular nature of MOF synthesis allows for the rational design of materials with tailored pore sizes, surface areas, and functionalities. nih.gov By carefully selecting the metal connecting points and the functionalized naphthyridine linkers, it is possible to create MOFs with potential applications in gas storage, separation, and catalysis. nih.gov The structure of the resulting framework, including its dimensionality and topology, can be influenced by factors such as the coordination geometry of the metal ion and the length and rigidity of the organic linker.
Beyond coordination bonds, hydrogen bonding plays a crucial role in directing the assembly of supramolecular structures. ethernet.edu.et The nitrogen atoms of the 1,5-naphthyridine core can act as hydrogen bond acceptors, while appropriate functionalization of the ligand can introduce hydrogen bond donor sites. These directional and specific interactions can be used to guide the formation of predictable and stable hydrogen-bonded networks. ethernet.edu.et These networks can serve as templates for organizing other molecules or can form the basis of functional materials themselves. The strength and directionality of hydrogen bonds allow for the construction of intricate architectures, including linear chains, cyclic dimers, and more complex three-dimensional structures.
| Supramolecular Architecture | Key Building Blocks | Primary Interactions | Potential Applications |
| Metal-Organic Frameworks (MOFs) | Metal ions/clusters, Naphthyridine-based linkers | Coordination bonds | Gas storage, Separation, Catalysis |
| Coordination Polymers | Metal ions, Naphthyridine-based linkers | Coordination bonds | Molecular materials |
| Hydrogen-Bonded Networks | Naphthyridine derivatives with H-bond donors/acceptors | Hydrogen bonds | Crystal engineering, Host-guest chemistry |
Theoretical and Computational Investigations of 4,8 Dibromo 1,5 Naphthyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4,8-Dibromo-1,5-naphthyridine at the molecular level. These calculations can elucidate the distribution of electrons and predict how the molecule will behave in chemical reactions.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. A key aspect of this is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that influences the electronic and optical properties of a material.
For derivatives of 1,5-naphthyridine (B1222797), DFT calculations, often using the B3LYP functional with a 6-31G* basis set, have been employed to determine these energy levels. For a series of 4,8-substituted 1,5-naphthyridines, the calculated LUMO energy levels were found to be in the range of -2.39 to -2.19 eV, while the HOMO energy levels ranged from -5.33 to -6.84 eV. This results in a HOMO-LUMO energy gap that reflects the chemical reactivity and kinetic stability of the molecule. A smaller band gap generally suggests a higher reactivity and the potential for charge transfer interactions within the molecule.
| Property | Energy Range (eV) |
|---|---|
| HOMO | -6.84 to -5.33 |
| LUMO | -2.39 to -2.19 |
Electron affinity (EA) and ionization potential (IP) are fundamental electronic properties that can be predicted using quantum chemical calculations. EA represents the energy change when an electron is added to a neutral atom or molecule to form a negative ion, while IP is the energy required to remove an electron from a neutral atom or molecule.
For a series of 4,8-substituted 1,5-naphthyridines, the estimated electron affinities were found to be in the range of 2.38–2.72 eV. This range suggests that these materials have suitable characteristics for electron-transport materials. The ionization potentials for the same series of compounds were calculated to be between 4.85 and 5.04 eV, indicating their potential as hole-injecting and hole-transport materials.
| Property | Energy Range (eV) |
|---|---|
| Electron Affinity (EA) | 2.38 - 2.72 |
| Ionization Potential (IP) | 4.85 - 5.04 |
Molecular Orbital Analysis and Charge Transfer Characteristics
Molecular orbital (MO) analysis provides a detailed picture of the electronic distribution and the nature of chemical bonds within a molecule. The HOMO and LUMO are particularly important as they are the frontier orbitals involved in chemical reactions and electronic transitions.
In donor-acceptor systems, the analysis of molecular orbitals can predict the degree of charge transfer in the excited state. For derivatives of this compound, the HOMO is typically localized on the electron-donating substituent, while the LUMO is centered on the electron-accepting 1,5-naphthyridine core. This spatial separation of the frontier orbitals is a key indicator of intramolecular charge transfer (ICT) upon photoexcitation. The extent of this charge transfer is influenced by the nature of the substituents at the 4 and 8 positions.
Computational Studies of Reaction Mechanisms and Regioselectivity
Computational studies are invaluable for elucidating reaction mechanisms and predicting the regioselectivity of chemical reactions involving this compound. The reactivity of 1,5-naphthyridines shows similarities to quinolines, making them susceptible to various reactions including nucleophilic and electrophilic substitutions.
For instance, in Suzuki cross-coupling reactions, where the bromine atoms are substituted with other functional groups, computational models can help predict the most favorable reaction pathway and the preferred sites of reaction.
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Strategies for Enhanced Accessibility and Diversity
While established methods for the synthesis of 1,5-naphthyridines exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to access 4,8-Dibromo-1,5-naphthyridine and its derivatives. researchgate.netnih.gov Key areas of exploration will include:
Greener Bromination Techniques: Moving beyond traditional brominating agents, research into greener alternatives with higher atom economy and reduced environmental impact will be crucial. researchgate.net This could involve the use of novel catalytic systems or electrochemical methods for the regioselective bromination of the 1,5-naphthyridine (B1222797) scaffold. organic-chemistry.org
Flow Chemistry and Automation: The implementation of continuous flow technologies can offer significant advantages in terms of reaction control, scalability, and safety, particularly for reactions involving hazardous reagents. acs.org Automated synthesis platforms could be employed for the high-throughput generation of this compound-based compound libraries, accelerating the discovery of new materials with desired properties.
Diversity-Oriented Synthesis: Future synthetic strategies will likely leverage multicomponent reactions and tandem processes to generate structurally complex and diverse molecules from simple precursors in a single operation. doaj.org This will be instrumental in exploring a wider chemical space for materials with novel functionalities.
| Synthetic Strategy | Potential Advantages |
| Greener Bromination | Reduced waste, improved safety, lower environmental impact. |
| Late-Stage Functionalization | Increased synthetic efficiency, rapid access to derivatives. |
| Flow Chemistry | Enhanced reaction control, improved scalability and safety. |
| Diversity-Oriented Synthesis | Access to greater molecular diversity and complexity. |
Exploration of Advanced Functional Materials Based on this compound
The unique electronic properties of the 1,5-naphthyridine core, coupled with the synthetic versatility offered by the two bromine substituents, make this compound an ideal precursor for a variety of advanced functional materials. rsc.org
Organic Light-Emitting Diodes (OLEDs): A series of 4,8-substituted 1,5-naphthyridines, synthesized via Suzuki cross-coupling reactions with this compound, have demonstrated promise as blue-emitting materials for OLEDs. rsc.orgresearchgate.net These materials exhibit high thermal stability and suitable electron affinities for use as electron-transport and hole-injecting/hole-transport layers. rsc.org Future research will focus on fine-tuning the substituents to optimize emission wavelengths, quantum efficiencies, and device lifetimes.
Organic Field-Effect Transistors (OFETs): The planar structure and potential for strong intermolecular interactions make 1,5-naphthyridine derivatives attractive candidates for organic semiconductors in OFETs. rsc.orgresearchgate.net By strategically modifying the substituents at the 4- and 8-positions, the charge carrier mobility and on/off ratios of these materials can be tailored.
Organic Photovoltaics (OPVs): The electron-deficient nature of the 1,5-naphthyridine ring system makes it a suitable component for n-type materials in organic solar cells. researchgate.net Future work will involve the design and synthesis of novel donor-acceptor copolymers incorporating the 4,8-disubstituted-1,5-naphthyridine unit to enhance charge separation and power conversion efficiencies.
Sensors and Molecular Probes: The nitrogen atoms in the 1,5-naphthyridine core can act as binding sites for metal ions and other analytes. This opens up possibilities for the development of fluorescent sensors and molecular probes where the binding event modulates the photophysical properties of the molecule.
| Material Application | Key Properties of 4,8-Disubstituted 1,5-Naphthyridines |
| OLEDs | Blue emission, high thermal stability, good charge transport. rsc.orgresearchgate.net |
| OFETs | Planar structure, potential for high charge carrier mobility. rsc.orgresearchgate.net |
| OPVs | Electron-deficient core, suitable for n-type materials. researchgate.net |
| Sensors | Lewis basic nitrogen atoms for analyte binding. |
Sophisticated Computational Modeling for Predictive Design and Optimization
Computational chemistry is an increasingly powerful tool for the rational design of new materials with tailored properties, thereby reducing the need for extensive trial-and-error synthesis. frontiersin.orgnih.gov
Density Functional Theory (DFT) Calculations: DFT can be employed to predict the geometric and electronic properties of molecules based on this compound. researchgate.netrsc.orgmdpi.comresearchgate.net For instance, quantum chemical calculations have been used to determine the HOMO and LUMO energy levels of 4,8-substituted 1,5-naphthyridines, providing insights into their potential as organic semiconductors. rsc.org
Structure-Property Relationship Studies: By systematically modeling a range of derivatives with different substituents, computational methods can help establish clear structure-property relationships. rsc.orgnih.gov This understanding is crucial for the predictive design of new materials with optimized optical and electronic properties.
Simulation of Device Performance: Advanced modeling techniques can be used to simulate the behavior of these materials within an electronic device, such as an OLED or OPV. This can help to identify key factors limiting device performance and guide the design of improved material architectures.
Machine Learning and Artificial Intelligence: In the future, machine learning algorithms could be trained on existing experimental and computational data to accelerate the discovery of new high-performance materials based on the 1,5-naphthyridine scaffold. frontiersin.org
| Computational Method | Application in this compound Research |
| DFT | Prediction of electronic properties (HOMO/LUMO). rsc.orgresearchgate.netrsc.org |
| Structure-Property Studies | Rational design of materials with tailored properties. rsc.orgnih.gov |
| Device Simulation | Optimization of material performance in electronic devices. |
| Machine Learning | Accelerated discovery of new materials. frontiersin.org |
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The full potential of this compound as a building block for advanced materials can only be realized through close collaboration between organic chemists and materials scientists. omec.org.ukdrpress.orgeuropean-mrs.comvu.nlmdpi.com
Synergistic Design and Synthesis: Organic chemists can leverage their expertise in synthetic methodologies to create novel and complex molecules, while materials scientists can provide crucial feedback on the performance of these materials in various applications. acs.orgresearchgate.net This iterative cycle of design, synthesis, and characterization is essential for rapid progress.
Bridging Fundamental Science and Applied Technology: Interdisciplinary research facilitates the translation of fundamental scientific discoveries into tangible technological advancements. The development of new synthetic routes for this compound derivatives, for example, directly impacts the availability and performance of materials for next-generation electronics.
Training the Next Generation of Scientists: Fostering collaborations between these fields is also crucial for training a new generation of scientists with the diverse skill sets needed to tackle the complex challenges in materials science.
The continued exploration of this compound at the nexus of organic chemistry and materials science promises to unlock a wealth of new opportunities for the development of high-performance organic materials with a wide range of applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 4,8-dibromo-1,5-naphthyridine derivatives?
- Methodological Answer : The Suzuki-Miyaura cross-coupling reaction is widely used. For example, this compound reacts with aryl/heteroaryl boronic acids in the presence of palladium acetate (2–5 mol%) and a base (e.g., K₂CO₃) in DMF at 80–100°C, yielding 4,8-substituted derivatives (41.4–75.8% yields). Key parameters include catalyst loading, solvent choice, and reaction time .
Q. How can halogenation at the 4,8-positions of 1,5-naphthyridine be achieved?
- Methodological Answer : Direct bromination of 1,5-naphthyridine using Br₂ in CCl₄ under reflux with catalytic PCl₃ yields 4,8-dibromo derivatives. Alternative methods include bromine substitution via nucleophilic aromatic substitution (NAS) under controlled pH and temperature .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Distinct AB coupling patterns (e.g., δ ~8.5–9.5 ppm for aromatic protons) confirm regioselective bromination .
- Mass Spectrometry : Molecular ion peaks at m/z 292–294 (for C₈H₄Br₂N₂) validate purity .
- XRD : Monoclinic crystal systems (space groups P2₁/c) reveal planar naphthyridine cores and halogen-dependent packing .
Advanced Research Questions
Q. How do electronic properties of 4,8-substituted derivatives impact their optoelectronic applications?
- Methodological Answer : Electron affinities (EA: 2.38–2.72 eV) and ionization potentials (IP: 4.85–5.04 eV) measured via cyclic voltammetry correlate with their roles as electron-transport materials in OLEDs. Substituents with electron-withdrawing groups (e.g., -CF₃) enhance EA, while electron-donating groups (e.g., -OCH₃) lower IP .
Q. Why are 4,8-dichloro derivatives absent in direct chlorination reactions, and how can they be synthesized?
- Methodological Answer : Chlorination of 1,5-naphthyridine often yields mono- or mixed halogenated products due to steric hindrance. To synthesize 4,8-dichloro-1,5-naphthyridine, a two-step approach is required: (1) cyclization of 4-hydroxy-3-aminopyridine with diethyl ethoxymethylenemalonate, followed by (2) chlorination using PCl₅/POCl₃ (reflux, 1–3 h) .
Q. How do substituents influence biological activity in this compound derivatives?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (MIC: 2–16 µg/mL against S. aureus and E. coli) identifies halogen and methyl groups as key to membrane disruption.
- Anticancer Screens : MTT assays (IC₅₀: 5–20 µM) reveal bromine enhances DNA intercalation, while methoxy groups improve solubility .
Q. What computational methods predict reactivity in cross-coupling reactions of this compound?
- Methodological Answer : DFT (B3LYP/6-31G*) calculates HOMO/LUMO energies (−5.33 to −6.84 eV and −2.39 to −2.19 eV, respectively). Lower LUMO energies correlate with higher electrophilicity, favoring nucleophilic attack at the 4,8-positions .
Q. How to address yield discrepancies in palladium-catalyzed couplings of this compound?
- Methodological Answer : Contradictory yields (41–75%) arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
